molecular formula C10H16O2 B155247 9-Decynoic acid CAS No. 1642-49-5

9-Decynoic acid

Cat. No. B155247
CAS RN: 1642-49-5
M. Wt: 168.23 g/mol
InChI Key: KHOZXYSECXUORA-UHFFFAOYSA-N
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Description

9-Decynoic acid is an organic compound with the molecular formula C10H16O2 . It has an average mass of 168.233 Da and a Monoisotopic mass of 168.115036 Da . The compound is also known by its IUPAC name, dec-9-ynoic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The structure can be represented by the formula C10H16O2 .


Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3 . Its boiling point is 234.3±9.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 51.9±6.0 kJ/mol . The flash point is 131.6±13.9 °C . The index of refraction is 1.454 . The molar refractivity is 49.7±0.3 cm3 .

Scientific Research Applications

Medicine and Therapeutics

9-Decynoic acid: has potential applications in the medical field due to its structural similarity to other bioactive medium-chain fatty acids. It could be used as a precursor or an intermediate in the synthesis of pharmaceuticals that target metabolic disorders, inflammation, and other conditions where fatty acid metabolism plays a crucial role .

Agriculture

In agriculture, This compound can play a role in the synthesis of pesticides or herbicides. Its structure allows for the creation of compounds that can act as growth regulators or antimicrobial agents, helping to protect crops and improve yields .

Industrial Manufacturing

Industrial applications of This compound include its use as a chemical intermediate in the production of polymers, resins, and plasticizers. Its incorporation into materials can enhance flexibility, durability, and resistance to chemicals .

Environmental Science

This compound: is being explored for its role in environmental sustainability. It can be involved in processes that mitigate pollution, such as the biodegradation of harmful substances or the development of eco-friendly materials .

Food Industry

In the food industry, This compound is valued for its flavor-enhancing properties. It can be used to impart a creamy mouthfeel and extend fatty notes in dairy-type applications, such as in milk, butter, and cheese flavors .

Material Science

This compound: contributes to material science by serving as a building block for the synthesis of specialized materials with desired properties, such as increased strength or thermal stability .

Cosmetic Formulations

In cosmetics, This compound can be utilized in formulations to improve skin texture and stability of the products. It may also serve as a precursor for emollients and other skin-conditioning agents .

Biochemistry Research

In biochemistry, This compound is a subject of interest due to its involvement in metabolic pathways. It can be used in studies related to fatty acid metabolism, enzyme activity, and cellular signaling processes .

Safety and Hazards

9-Decynoic acid should be handled with care. Avoid dust formation and avoid breathing mist, gas, or vapours . Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

dec-9-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h1H,3-9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOZXYSECXUORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415566
Record name 9-Decynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1642-49-5
Record name 9-Decynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is dec-9-ynoic acid used in the synthesis of labeled linoleic acid isomers?

A1: Dec-9-ynoic acid serves as a key building block in the synthesis of both (11R)-[11-2H]linoleic acid and (8R)-[8-2H]linoleic acid. [, ]

    Q2: What are the advantages of using catalytic methods in the synthesis of these compounds?

    A2: The research highlights the use of catalytic reactions, such as copper-catalyzed coupling and catalytic semi-hydrogenation. [] These methods offer several advantages:

    • Selectivity: Catalysts can promote specific reaction pathways, leading to the desired product with high stereoselectivity, as seen in the formation of the specific linoleic acid isomers. []

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